molecular formula C21H24N6O4 B11284844 5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

5-amino-N-(2,4-dimethoxyphenyl)-1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11284844
M. Wt: 424.5 g/mol
InChI Key: RWVCBSWJVHDFIK-UHFFFAOYSA-N
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Description

“5-AMINO-N-(2,4-DIMETHOXYPHENYL)-1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE” is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-AMINO-N-(2,4-DIMETHOXYPHENYL)-1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE” typically involves multi-step organic reactions. The process may include:

    Formation of the triazole ring: This can be achieved through cyclization reactions involving azides and alkynes.

    Introduction of the amino group: This step may involve nucleophilic substitution reactions.

    Attachment of the phenyl groups: This can be done through coupling reactions such as Suzuki or Heck reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

    Use of catalysts: To increase reaction efficiency.

    Optimization of reaction conditions: Such as temperature, pressure, and solvent choice.

    Purification techniques: Such as crystallization or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the amino or methoxy groups.

    Reduction: Reduction reactions could target the triazole ring or the carbonyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium or platinum for coupling reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Medicinal Chemistry: As a potential drug candidate for treating diseases.

    Biological Studies: To investigate its effects on biological systems.

    Industrial Applications: As a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Binding: It could interact with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1,2,3-Triazole Derivatives: Other compounds in this class with similar structures.

    Phenylcarbamoyl Derivatives: Compounds with similar functional groups.

Uniqueness

The unique combination of functional groups in “5-AMINO-N-(2,4-DIMETHOXYPHENYL)-1-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4-CARBOXAMIDE” may confer specific biological activities or chemical reactivity that distinguishes it from other compounds.

Properties

Molecular Formula

C21H24N6O4

Molecular Weight

424.5 g/mol

IUPAC Name

5-amino-N-(2,4-dimethoxyphenyl)-1-[2-(2,6-dimethylanilino)-2-oxoethyl]triazole-4-carboxamide

InChI

InChI=1S/C21H24N6O4/c1-12-6-5-7-13(2)18(12)24-17(28)11-27-20(22)19(25-26-27)21(29)23-15-9-8-14(30-3)10-16(15)31-4/h5-10H,11,22H2,1-4H3,(H,23,29)(H,24,28)

InChI Key

RWVCBSWJVHDFIK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2C(=C(N=N2)C(=O)NC3=C(C=C(C=C3)OC)OC)N

Origin of Product

United States

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